N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide

Description

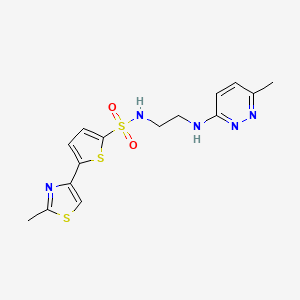

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted at position 5 with a 2-methylthiazol-4-yl group and at position 2 with a sulfonamide-linked ethylamino-pyridazine moiety. The compound’s design integrates both hydrogen-bonding (sulfonamide, pyridazine) and lipophilic (methylthiazole) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S3/c1-10-3-5-14(20-19-10)16-7-8-17-25(21,22)15-6-4-13(24-15)12-9-23-11(2)18-12/h3-6,9,17H,7-8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRPUKGENFBHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be described by its structural formula, which includes:

- A pyridazine moiety contributing to its biological activity.

- A thiazole ring that enhances its pharmacological properties.

- A thiophene sulfonamide group, which plays a crucial role in its mechanism of action.

Biological Activity Overview

The biological activities of this compound have been investigated through various assays and studies. Key findings include:

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Inhibition against bacteria : The compound showed potent inhibition against Escherichia coli and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) reported as low as 19.24 µg/mL for certain analogues .

Anticancer Activity

Studies have indicated that this compound may also possess anticancer properties:

- Cell line studies : In vitro tests on various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation. For example, compounds with similar structures have shown IC50 values ranging from 10 µM to 100 µM against different cancer types .

The biological activity of this compound appears to be mediated through several mechanisms:

- Nrf2 Activation : The compound has been identified as an activator of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

- Kinase Inhibition : Structural analogues have been shown to inhibit specific kinases involved in cancer cell signaling pathways, contributing to their anticancer effects .

Case Studies

Several studies have evaluated the efficacy of the compound and its analogues:

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cell signaling and stress response, further supporting its potential therapeutic applications .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide and heterocyclic derivatives, focusing on core structures, substituents, synthetic pathways, and physicochemical properties.

Structural and Functional Group Analysis

Key Observations :

- Core Diversity : The target compound’s thiophene sulfonamide core contrasts with pyrimidine-thiazole () or pyridazine-benzothiazole () systems in analogs. Thiazolo[5,4-b]pyridine derivatives () share aromaticity but lack pyridazine.

- Functional Groups : The target’s sulfonamide is directly linked to thiophene, whereas analogs like 896054-33-4 use acetamide or thioether bridges (), which may alter solubility and binding kinetics.

- Substituent Effects: The methylthiazole group in the target enhances lipophilicity compared to phenyl () or ethoxyphenyl () groups. The pyridazine-ethylamino side chain may improve aqueous solubility relative to morpholinosulfonyl () or piperazine () substituents.

Key Observations :

- Purity and Stability : Compound 7 () demonstrates high HPLC purity (99%), suggesting robust synthetic optimization. The absence of data for the target compound precludes direct stability comparisons.

Hypothesized Pharmacological Implications

- Target Binding : The pyridazine moiety in the target compound and 896054-33-4 () may interact with similar enzymatic pockets (e.g., kinase ATP-binding sites).

- Metabolic Stability: The morpholinosulfonyl group in Compound 7 () could enhance metabolic resistance compared to the target’s ethylamino group, which may be susceptible to oxidative metabolism.

- Solubility: The target’s ethylamino side chain and sulfonamide group may improve aqueous solubility relative to more lipophilic analogs like 863595-16-8 ().

Q & A

Q. What are the established synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Thiazole ring formation : Starting with 2-methylthiazole derivatives, followed by functionalization at the 4-position.

- Pyridazine coupling : Introducing the 6-methylpyridazin-3-yl moiety via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

- Sulfonamide linkage : Reaction of the thiophene-sulfonyl chloride intermediate with the ethylenediamine derivative under basic conditions. Critical parameters include temperature control (60–80°C for coupling steps), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., thiazole protons at δ 7.2–7.5 ppm, pyridazine signals at δ 8.1–8.3 ppm) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the key structural features influencing the compound’s bioactivity?

- Thiazole and pyridazine rings : Enable π-π stacking with enzyme active sites (e.g., kinase targets) .

- Sulfonamide group : Enhances hydrogen-bonding interactions with residues like Asp or Glu in target proteins .

- Methyl substituents : Improve metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Contradictions in IC or MIC values may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration affecting solubility) .

- Cellular models : Differences in cell line permeability (e.g., U-87 glioblastoma vs. HeLa cells) .

- Compound purity : Impurities >5% can skew results; validate via orthogonal methods (HPLC + NMR) . Methodological fix : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies can optimize the compound’s aqueous solubility without compromising target affinity?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the ethylenediamine linker or thiophene ring .

- Prodrug approach : Mask sulfonamide as a phosphate ester for enhanced permeability, with enzymatic cleavage in vivo .

- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for in vitro assays .

Q. How to design derivatives for selective inhibition of specific enzyme targets (e.g., kinases)?

- Computational docking : Use tools like AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., prioritize substituents at the pyridazine C6 position) .

- SAR studies : Systematically vary the thiazole’s 2-methyl group and track changes in enzymatic IC (e.g., bulkier groups may improve selectivity for tyrosine kinases) .

- Biophysical validation : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) .

Q. What experimental approaches validate target engagement in cellular models?

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled derivatives) to visualize intracellular target occupancy via confocal microscopy .

- Gene knockout : CRISPR-Cas9-mediated deletion of the putative target protein; loss of compound efficacy confirms engagement .

- Thermal shift assay : Monitor protein melting temperature (ΔT) shifts upon compound binding .

Stability and Reactivity

Q. How should researchers evaluate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC (e.g., sulfonamide hydrolysis at pH <3) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C typical for sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.